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molecular formula C9H13ClO4 B3166478 Ethyl-4-chloro-2-ethoxymethyleneacetoacetate CAS No. 91168-75-1

Ethyl-4-chloro-2-ethoxymethyleneacetoacetate

Cat. No. B3166478
M. Wt: 220.65 g/mol
InChI Key: PQDITXPSSZYDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04742165

Procedure details

10 g (60.7 mM) of ethyl 4-chloroacetoacetate, 18 g (121 mM) of ethyl orthoformate and 25 g (245 mM) of acetic anhydride were stirred at 110° C. for 3 hours. Then, excessive ethyl orthoformate and acetic anhydride were distilled off under vacuum and the residue was recrystallized from hexane to obtain 12.1 g of a needle-like crystal with an yield of 90%.
Quantity
10 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH:11]([O-])([O-])[O:12][CH2:13][CH3:14].C(OC(=O)C)(=O)C>>[CH2:8]([O:7][C:5](=[O:6])[C:4](=[CH:11][O:12][CH2:13][CH3:14])[C:3]([CH2:2][Cl:1])=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
ethyl orthoformate
Quantity
18 g
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then, excessive ethyl orthoformate and acetic anhydride were distilled off under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)CCl)=COCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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